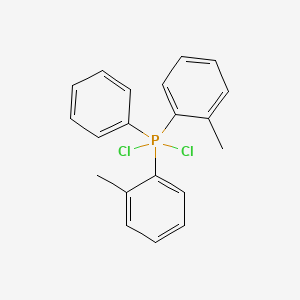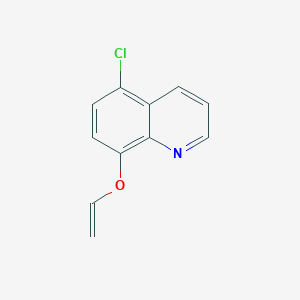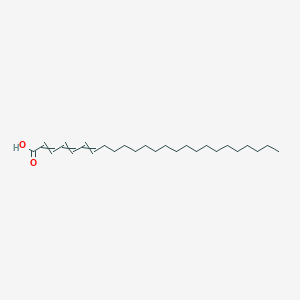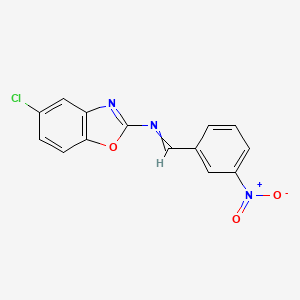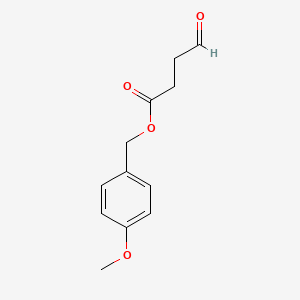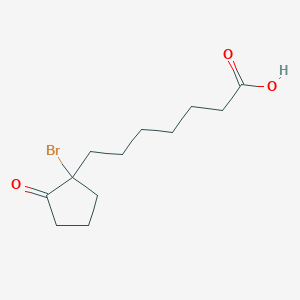
7-(1-Bromo-2-oxocyclopentyl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-Bromo-2-oxocyclopentyl)heptanoic acid is an organic compound characterized by the presence of a bromine atom, a ketone group, and a carboxylic acid group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Bromo-2-oxocyclopentyl)heptanoic acid typically involves the bromination of a precursor compound, such as cyclopentanone, followed by subsequent reactions to introduce the heptanoic acid chain. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and solvents such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 7-(1-Bromo-2-hydroxycyclopentyl)heptanoic acid.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 7-(1-Hydroxy-2-oxocyclopentyl)heptanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), and appropriate solvents.
Major Products:
- Oxidation products include carboxylic acids and other oxidized derivatives.
- Reduction products include alcohols.
- Substitution products include hydroxylated derivatives.
Scientific Research Applications
7-(1-Bromo-2-oxocyclopentyl)heptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(1-Bromo-2-oxocyclopentyl)heptanoic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and ketone group play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of protein function. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
7-Bromoheptanoic acid: Similar in structure but lacks the cyclopentyl and ketone groups.
7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid: Contains a hydroxyl group instead of a bromine atom.
7-Butylsulfanyl-heptanoic acid: Contains a sulfanyl group instead of a bromine atom.
Uniqueness: 7-(1-Bromo-2-oxocyclopentyl)heptanoic acid is unique due to the presence of both a bromine atom and a ketone group within a cyclopentyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
110066-09-6 |
|---|---|
Molecular Formula |
C12H19BrO3 |
Molecular Weight |
291.18 g/mol |
IUPAC Name |
7-(1-bromo-2-oxocyclopentyl)heptanoic acid |
InChI |
InChI=1S/C12H19BrO3/c13-12(9-5-6-10(12)14)8-4-2-1-3-7-11(15)16/h1-9H2,(H,15,16) |
InChI Key |
YZFITCZOCJSUGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1)(CCCCCCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
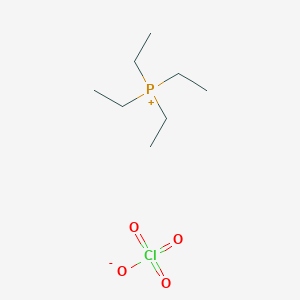


![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
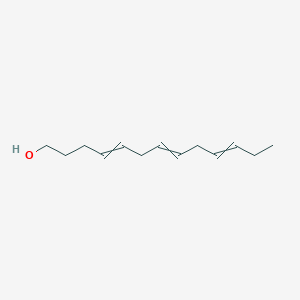
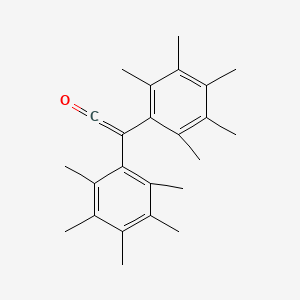
![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
